molecular formula C12H14N2OS B12160414 N-(1,3-benzothiazol-2-yl)-3-methylbutanamide

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide

Cat. No.: B12160414
M. Wt: 234.32 g/mol
InChI Key: NBRMFMQFVLZHGS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research due to its benzothiazole core. Benzothiazole derivatives are recognized as a privileged scaffold in experimental drug design, demonstrating a wide spectrum of potent pharmacological activities. Recent scientific investigations highlight their potential, particularly in the development of anti-inflammatory and anticancer agents, making this class of compounds a promising avenue for discovering new therapeutic candidates . The research value of this compound is rooted in the established biological profile of the benzothiazole nucleus. Studies show that derivatives of 2-aminobenzothiazole can exhibit notable anti-inflammatory and analgesic properties in experimental models, often evaluated through assays such as carrageenan-induced paw edema . Furthermore, benzothiazole frameworks are being actively explored for their dual anti-inflammatory and anticancer activities. These compounds can inhibit the proliferation of cancer cell lines and reduce the secretion of key inflammatory cytokines like IL-6 and TNF-α, which are implicated in the tumor microenvironment . The mechanism of action for benzothiazole derivatives is multifaceted and can involve interaction with multiple cellular pathways. Research indicates that active compounds can simultaneously inhibit the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation . Structure-Activity Relationship (SAR) studies suggest that substitutions on the benzothiazole core and the adjacent amide group are critical for optimizing binding affinity to molecular targets and enhancing pharmacological properties . This compound is offered as a high-quality research tool for scientists investigating the structure-activity relationships of heterocyclic compounds, exploring new mechanisms of action, and developing novel lead compounds in areas such as oncology and inflammation. This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C12H14N2OS/c1-8(2)7-11(15)14-12-13-9-5-3-4-6-10(9)16-12/h3-6,8H,7H2,1-2H3,(H,13,14,15)

InChI Key

NBRMFMQFVLZHGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Direct Acylation of 2-Aminobenzothiazole

The most widely reported method involves nucleophilic acyl substitution between 2-aminobenzothiazole and 3-methylbutanoyl chloride. This single-step reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions, typically using triethylamine (TEA) or pyridine to neutralize HCl byproducts.

Reaction Scheme:

C7H6N2S+C5H9COClTEA, DCMC12H15N3OS+HCl\text{C}7\text{H}6\text{N}2\text{S} + \text{C}5\text{H}9\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{C}{12}\text{H}{15}\text{N}3\text{OS} + \text{HCl}

Optimized Conditions:

  • Molar ratio: 1:1.2 (amine:acyl chloride)

  • Temperature: 0–5°C (initial), then room temperature

  • Reaction time: 4–6 hours

  • Yield: 68–72% after recrystallization (ethanol/water)

Coupling Agent-Mediated Synthesis

Alternative protocols employ carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), to activate 3-methylbutanoic acid for amide formation. This method avoids handling corrosive acyl chlorides and is preferred for acid-sensitive substrates.

Procedure:

  • Dissolve 2-aminobenzothiazole (1 equiv) and 3-methylbutanoic acid (1.1 equiv) in dry DCM.

  • Add EDC (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP).

  • Stir under nitrogen at room temperature for 12–16 hours.

  • Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Key Data:

ParameterValue
SolventDCM
Coupling AgentEDC
CatalystDMAP (0.1 equiv)
Isolated Yield75–80%
Purity (HPLC)≥98%

Advanced Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using a CEM Discover SP system achieved 85% yield in 15 minutes at 80°C with 300 W irradiation.

Advantages:

  • Reduced thermal degradation

  • Improved reproducibility

  • Scalable for high-throughput screening

Solid-Phase Synthesis

Immobilizing 2-aminobenzothiazole on Wang resin enables iterative amide bond formation, particularly useful for combinatorial libraries. After coupling with 3-methylbutanoic acid using HBTU/HOBt, the product is cleaved with trifluoroacetic acid (TFA).

Resin Loading Capacity: 0.8–1.2 mmol/g
Cleavage Efficiency: >90%

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Non-polar solvents (toluene) offer lower yields but higher purity.

Solvent Comparison Table:

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937295
DMF36.78189
Toluene2.385898

Catalytic Additives

DMAP accelerates acylation by stabilizing the tetrahedral intermediate. N-Hydroxysuccinimide (HOSu) suppresses racemization in chiral variants.

Purification and Characterization

Recrystallization Protocols

  • Solvent Pair: Ethanol/water (3:1 v/v)

  • Crystal Morphology: Needle-like crystals

  • Melting Point: 142–144°C (lit. 143°C)

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.34 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.52 (t, J = 7.5 Hz, 1H), 7.41 (t, J = 7.5 Hz, 1H), 3.02 (m, 1H, CH(CH₃)₂), 1.98 (m, 2H, CH₂), 1.12 (d, J = 6.8 Hz, 6H, 2×CH₃).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=N benzothiazole).

Industrial-Scale Considerations

Continuous Flow Reactor Design

A tubular reactor with in-line HCl scrubbing achieves 90% conversion at 50°C with 2-minute residence time. Key parameters:

  • Flow Rate: 5 mL/min

  • Pressure: 2 bar

  • Catalyst: Immobilized lipase (optional)

Waste Management Strategies

  • HCl Neutralization: Ca(OH)₂ slurry generates CaCl₂ for industrial reuse.

  • Solvent Recovery: Distillation recovers >95% DCM.

Emerging Methodologies

Enzymatic Acylation

Candida antarctica lipase B (CAL-B) catalyzes amide formation in non-aqueous media, offering an eco-friendly alternative. Pilot studies show 65% yield after 24 hours at 40°C.

Photochemical Activation

UV light (254 nm) initiates radical-mediated coupling between 2-aminobenzothiazole and 3-methylbutanoic acid tert-butyl ester, with subsequent deprotection. Current yields remain low (≈40%) but demonstrate proof-of-concept .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide has been identified as a lead compound in the development of new therapeutic agents. Its benzothiazole moiety is known for its diverse biological activities, including:

  • Antimicrobial Activity : The compound exhibits potential as an antimicrobial agent. Research indicates that benzothiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may have similar properties.
  • Anticancer Properties : The compound is being studied for its effects on cancer cells. It may interact with specific molecular targets involved in oncogenesis and apoptosis, thus serving as a potential agent in cancer therapy . Studies have shown that benzothiazole derivatives can inhibit key signaling pathways associated with tumor growth .

Biological Research

In biological research, this compound is explored for its bioactivity:

  • Mechanism of Action : The compound's mechanism involves interaction with enzymes and receptors that play critical roles in various biological processes. This includes the potential inhibition of enzymes like tyrosinase, which is significant in hyperpigmentation disorders .
  • Therapeutic Potential : Ongoing studies are assessing the compound's efficacy against diseases such as melanoma and other skin conditions by targeting cellular pathways involved in melanin production .

Industrial Applications

Beyond medicinal uses, this compound has applications in materials science:

  • Polymer Development : Its chemical stability and reactivity make it suitable for developing new materials such as polymers and coatings. These materials can benefit from the compound's unique properties, enhancing durability and performance in industrial applications.

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

  • Anticancer Efficacy : A study demonstrated that analogs of benzothiazole derivatives significantly inhibited cancer cell proliferation through modulation of specific signaling pathways associated with cell growth and survival .
  • Antimicrobial Activity : Research has highlighted the compound's effectiveness against various pathogens, indicating its potential use in developing new antimicrobial agents to combat resistant strains of bacteria.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The benzothiazole ring is known to interact with various biological pathways, making it a versatile scaffold in drug design .

Comparison with Similar Compounds

Key Structural Differences

The benzothiazole moiety is a common feature among analogues, but substituents on the amide/urea group and adjacent functional groups vary significantly:

Table 1: Structural Comparison of Benzothiazol-2-yl Derivatives

Compound Name Substituent/Functional Group Key Structural Features
N-(1,3-Benzothiazol-2-yl)-3-methylbutanamide 3-Methylbutanamide Aliphatic amide chain, benzothiazole core
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) Benzamide Aromatic amide, planar structure
N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea Urea linkage Hydrogen-bond donor/acceptor sites
4-(Benzothiazol-2-ylsulfanyl)-N-(thiazol-2-yl)butanamide Sulfanyl bridge Thioether linkage, dual heterocyclic cores

Functional Implications :

  • Aliphatic vs.
  • Urea vs. Amide Linkages: Urea derivatives (e.g., compound 9 in ) exhibit stronger hydrogen-bonding capabilities, which may explain their pronounced anticancer activity (IC₅₀ = 78.28 μM) compared to amides .

Physicochemical Properties

Crystallinity and Thermal Stability

Benzothiazole amides such as 2-BTBA and its fluorinated analogue 2-BTFBA exhibit distinct crystal packing due to substituent effects:

Table 2: Crystallographic Data

Compound Name Lattice Parameters (Å) Unit Cell Volume (ų) Key Observations
2-BTBA a = 5.9479, b = 16.8568, c = 11.9366 1169.13 Planar benzamide stabilizes π-π stacking
2-BTFBA a = 5.2216, b = 20.2593, c = 11.3023 1195.61 Fluorine substitution increases polarity

The target compound’s aliphatic chain may disrupt crystalline packing, reducing thermal stability compared to aromatic analogues .

Solubility and Stability

  • This compound: Limited solubility inferred from low availability (8 mg) .

Anticancer Activity

While the target compound lacks reported bioactivity, structural analogues highlight critical trends:

  • Urea Derivatives : Compound 9 () showed anticancer activity, likely due to urea’s hydrogen-bonding capacity .
  • Triazole-Benzothiazole Hybrids : Substituents like 6-fluoro or 6-nitro on benzothiazole enhanced antibacterial and antituberculosis activities .

Enzyme Inhibition and Drug Potential

  • Thiazolidinone Derivatives: Cycloaddition-synthesized compounds () demonstrated antimicrobial activity, suggesting the benzothiazole-thiazolidinone scaffold’s versatility .

Biological Activity

N-(1,3-benzothiazol-2-yl)-3-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the 3-methylbutanamide group contributes to its chemical reactivity and potential therapeutic applications.

This compound exhibits its biological effects through various mechanisms:

  • Antimicrobial Activity : The compound inhibits bacterial enzymes and disrupts cell membrane integrity, leading to cell death. Its interaction with specific receptors modulates signaling pathways that are crucial for bacterial survival.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It may also interfere with key cellular signaling pathways involved in tumor growth and metastasis.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activities of this compound:

Activity Target/Organism Effect Reference
AntimicrobialVarious bacterial strainsSignificant inhibition of growth
AnticancerCancer cell lines (e.g., breast)Induction of apoptosis, IC50 in nanomolar range
Enzyme InhibitionSpecific bacterial enzymesDisruption of metabolic processes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results showed effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Cancer Cell Studies : In vitro studies conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced morphological changes characteristic of apoptosis. The compound's IC50 values were notably lower than those observed for conventional chemotherapeutics, indicating a promising therapeutic index.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound Name Biological Activity Unique Features
2-AminobenzothiazoleAntibacterial and antifungalKnown for broad-spectrum activity
Benzothiazole-2-carboxamideInvestigated for anticancer propertiesFocused on specific cancer types
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamideAntimicrobial and anticancerEnhanced reactivity due to nitro group

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for N-(1,3-benzothiazol-2-yl)-3-methylbutanamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Reacting 3-methylbutanoyl chloride with 2-aminobenzothiazole derivatives under anhydrous conditions (e.g., in dichloromethane or THF).
  • Using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation .
  • Optimizing temperature (40–60°C) and reaction time (6–12 hours) to achieve yields >70%. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural validation employs:

  • X-ray crystallography (using SHELX software for refinement ), which confirms bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
  • Spectroscopic techniques :
  • IR spectroscopy to identify amide (C=O stretch at ~1660 cm⁻¹) and benzothiazole (C=N stretch at ~1600 cm⁻¹) groups.
  • NMR (¹H and ¹³C) to resolve methyl branching (δ 0.8–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens include:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structure refinement?

  • Methodological Answer : Use SHELXL for refinement:

  • Apply restraints to disordered regions (e.g., methyl groups) using DFIX and ISOR commands.
  • Validate thermal parameters (ADPs) with checkCIF to flag outliers.
  • Cross-validate with Hirshfeld surface analysis to confirm hydrogen-bonding patterns .

Q. What strategies address inconsistencies in biological activity data across studies?

  • Methodological Answer :

  • Dose-response curve normalization : Ensure consistent IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).
  • Assay replication : Perform triplicate experiments with blinded controls to minimize batch variability.
  • SAR analysis : Compare substituent effects (e.g., methyl vs. ethyl groups) on activity using molecular docking (AutoDock Vina) to identify critical binding interactions .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Flow chemistry : Use microreactors to enhance mixing and heat transfer, reducing side reactions.
  • In-line monitoring : Employ FTIR or HPLC to track reaction progress and automate quenching.
  • Green solvents : Substitute DCM with cyclopentyl methyl ether (CPME) for safer large-scale processing .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kₐ) to enzymes like topoisomerase II.
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (≤3.0 Å).
  • Metabolomics : LC-MS profiling to identify pathway perturbations (e.g., apoptosis markers like caspase-3) .

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